2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2,3-triol
Description
2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2,3-triol is a chemical compound with the molecular formula C10H15N5O3 . It is known for its unique structure, which includes a purine base attached to a butane triol backbone. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
CAS No. |
55866-24-5 |
|---|---|
Molecular Formula |
C10H15N5O3 |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
2-methyl-4-(7H-purin-6-ylamino)butane-1,2,3-triol |
InChI |
InChI=1S/C10H15N5O3/c1-10(18,3-16)6(17)2-11-8-7-9(13-4-12-7)15-5-14-8/h4-6,16-18H,2-3H2,1H3,(H2,11,12,13,14,15) |
InChI Key |
FKHYWNLUSRZJFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C(CNC1=NC=NC2=C1NC=N2)O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2,3-triol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a purine derivative with a butane triol precursor under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2,3-triol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2,3-triol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2,3-triol involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .
Comparison with Similar Compounds
2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2,3-triol can be compared with other similar compounds, such as:
2-Methyl-4-(1H-purin-6-ylamino)-1,2,3-butanetriol: This compound has a similar structure but may differ in its chemical and biological properties.
2-Amino-4-hydroxy-6-methylpyrimidine: Another compound with a purine base, but with different functional groups and properties.
The uniqueness of 2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2,3-triol lies in its specific structure and the resulting properties that make it suitable for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
